Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-, also known as N-(2-methoxyphenyl)-1-(4-methoxyphenyl)methanimine, is an organic compound with the molecular formula and a molecular weight of approximately 241.28 g/mol. This compound is classified as an imine, characterized by the presence of a carbon-nitrogen double bond, specifically an aniline derivative where a methoxy group is present on both the phenyl rings.
This compound can be synthesized through various chemical processes, primarily involving condensation reactions. It falls under the category of aromatic amines and imines, which are important in organic synthesis and medicinal chemistry due to their reactivity and biological activity.
The synthesis of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- typically involves a condensation reaction between 2-methoxybenzenamine and 4-methoxybenzaldehyde. The reaction generally requires an acid catalyst, such as hydrochloric acid or sulfuric acid, and is performed under reflux conditions to facilitate the formation of the imine bond. The following steps outline the synthesis process:
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield while maintaining product quality.
The molecular structure of Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- can be represented by its canonical SMILES notation: COC1=CC=C(C=C1)C=NC2=CC=CC=C2OC
. The structural representation indicates that it consists of two methoxy-substituted phenyl groups connected via a methylene bridge with an imine functional group.
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- can undergo various chemical reactions:
The mechanism of action for Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- involves its ability to act as an electrophile in biological systems. This compound can interact with nucleophiles, including amino acids and other biomolecules, potentially modulating enzyme activity or receptor function. Its specific biological targets may vary based on its application in medicinal chemistry or biological research.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 241.28 g/mol |
Boiling Point | 354.3 °C |
Density | ~1.0 g/cm³ |
Flash Point | 136.7 °C |
Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]- has diverse applications in various scientific fields:
This compound's unique structure allows it to participate in various chemical reactions and biological interactions, making it valuable for research and industrial applications.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5